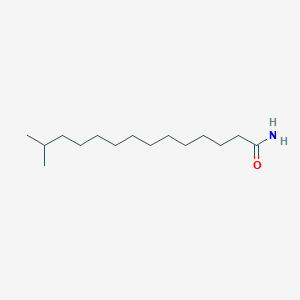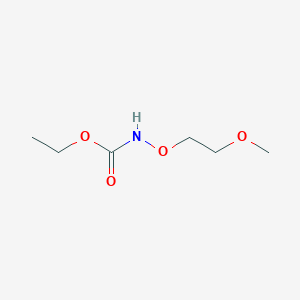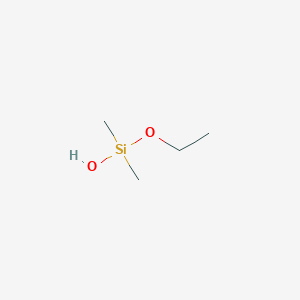
Ethoxy(dimethyl)silanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethoxy(dimethyl)silanol is an organosilicon compound with the chemical formula C4H12O2Si. It belongs to the class of silanols, which are characterized by the presence of a silicon atom bonded to a hydroxyl group. This compound is of significant interest due to its unique properties and versatile applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethoxy(dimethyl)silanol can be synthesized through the hydrolysis of ethoxy(dimethyl)silane. The reaction typically involves the addition of water to ethoxy(dimethyl)silane under controlled conditions, leading to the formation of this compound and ethanol as a byproduct. The reaction can be represented as follows:
C4H11OSi+H2O→C4H12O2Si+C2H5OH
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of chlorosilanes as starting materials. The chlorosilanes undergo hydrolysis in the presence of water, followed by neutralization with a base to yield the desired silanol. This method is advantageous due to its scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Ethoxy(dimethyl)silanol undergoes various chemical reactions, including:
Hydrolysis: The compound can further hydrolyze to form siloxanes.
Condensation: It can condense with other silanols to form siloxane bonds.
Substitution: The ethoxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts to promote the reaction.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Siloxanes: Formed through condensation reactions.
Substituted Silanols: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Ethoxy(dimethyl)silanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and siloxanes.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in the production of adhesives, sealants, and coatings due to its excellent bonding properties.
Wirkmechanismus
The mechanism of action of ethoxy(dimethyl)silanol involves its ability to form strong bonds with both organic and inorganic substrates. The silicon atom in the compound can form stable siloxane linkages with other silicon atoms or with oxygen atoms on the surface of materials. This property is particularly useful in surface modification and adhesion applications.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilanol: Similar in structure but with three methyl groups instead of one ethoxy group.
Dimethylsilanediol: Contains two hydroxyl groups instead of one ethoxy group.
Triethoxysilanol: Contains three ethoxy groups instead of one.
Uniqueness: Ethoxy(dimethyl)silanol is unique due to its combination of ethoxy and hydroxyl groups, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring both hydrolytic stability and the ability to form strong bonds with various substrates.
Eigenschaften
IUPAC Name |
ethoxy-hydroxy-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12O2Si/c1-4-6-7(2,3)5/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLDHCVUKRWAGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509433 |
Source


|
| Record name | Ethoxy(dimethyl)silanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65007-35-4 |
Source


|
| Record name | Ethoxy(dimethyl)silanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
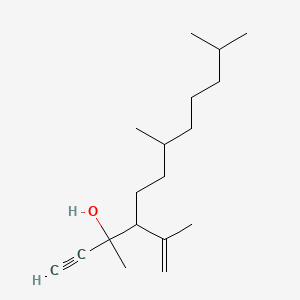

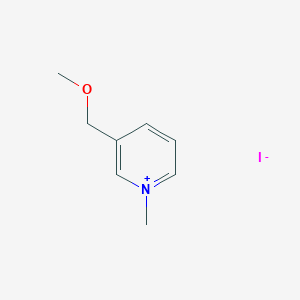


![2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride](/img/structure/B14498543.png)

![Carbamic acid, [3-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14498551.png)
